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molecular formula C8H14O3 B1603319 2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester CAS No. 51920-52-6

2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester

Cat. No. B1603319
M. Wt: 158.19 g/mol
InChI Key: HVBADOTWUFBZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08728708B2

Procedure details

0.5 parts of phenothiazine was added to 144.2 parts (2 molar equivalents) of ethyl vinyl ether, 86.1 parts (1 molar equivalent) of methacrylic acid was added dropwise to the reaction system while cooling to 10° C. or below, and stirring was then carried out at room temperature (25° C.) for 4 hours. 5.0 parts of pyridinium p-toluenesulfonate was added thereto, stirring was then carried out at room temperature for 2 hours, and the mixture was allowed to stand at room temperature overnight. 5 parts of sodium bicarbonate and 5 parts of sodium sulfate were added to the reaction mixture, stirring was carried out at room temperature for 1 hour, insoluble material was filtered, concentration under vacuum was then carried out at no greater than 40° C., and a yellow oily residue was distilled under vacuum, thus giving 134.0 parts of 1-ethoxyethyl methacrylate (MAEVE) as a colorless oily material, this being a fraction with a boiling point (bp.) of 43° C. to 45° C./7 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[CH:15]([O:17][CH2:18][CH3:19])=[CH2:16].[C:20]([OH:25])(=[O:24])[C:21]([CH3:23])=[CH2:22].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>>[C:20]([O:25][CH:15]([O:17][CH2:18][CH3:19])[CH3:16])(=[O:24])[C:21]([CH3:23])=[CH2:22] |f:3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reaction system
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to 10° C. or below
CUSTOM
Type
CUSTOM
Details
was then carried out at room temperature
CUSTOM
Type
CUSTOM
Details
(25° C.)
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was carried out at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
insoluble material was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentration under vacuum
CUSTOM
Type
CUSTOM
Details
was then carried out at no greater than 40° C.
DISTILLATION
Type
DISTILLATION
Details
a yellow oily residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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